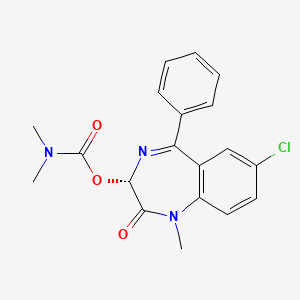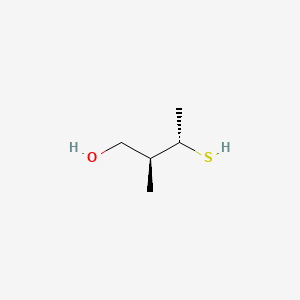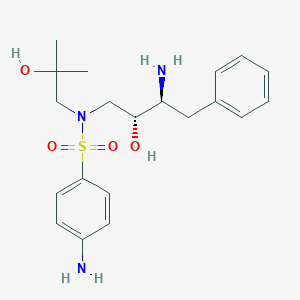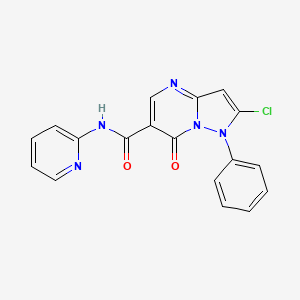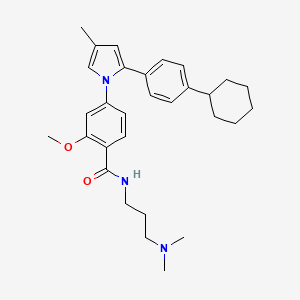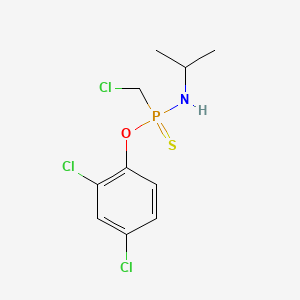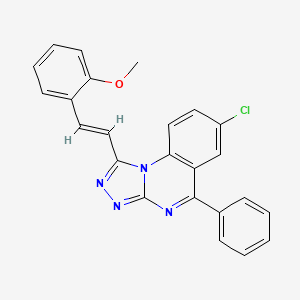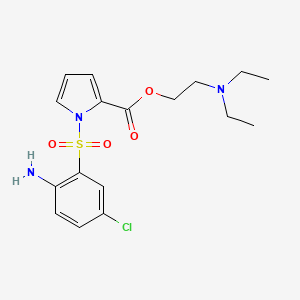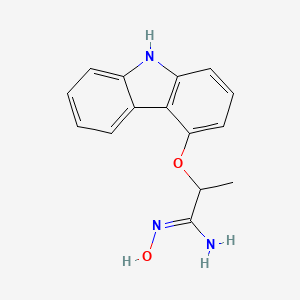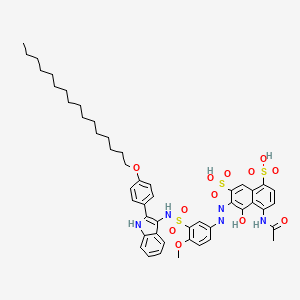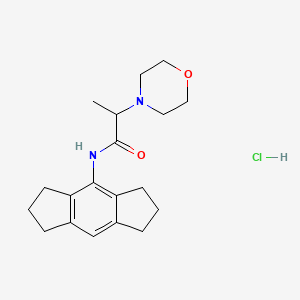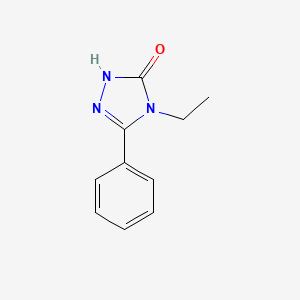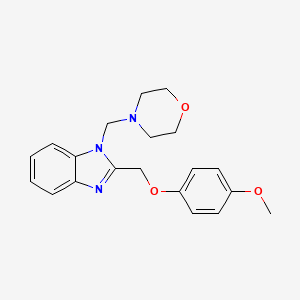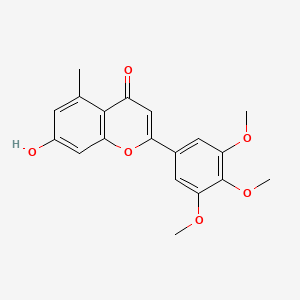
4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)- is a complex organic compound belonging to the flavonoid family This compound is characterized by its benzopyranone core structure, which is a common feature in many naturally occurring flavonoids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with acetophenone derivatives under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride to facilitate the formation of the benzopyranone core.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to interact with various biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Apigenin: 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-
Genkwanin: 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-
Uniqueness
4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
70460-33-2 |
|---|---|
Fórmula molecular |
C19H18O6 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
7-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-10-5-12(20)8-15-18(10)13(21)9-14(25-15)11-6-16(22-2)19(24-4)17(7-11)23-3/h5-9,20H,1-4H3 |
Clave InChI |
YZHJZMQQZFJUSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


